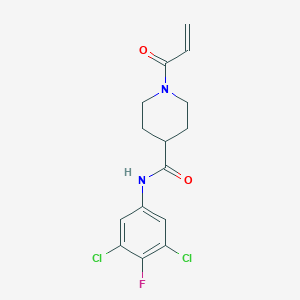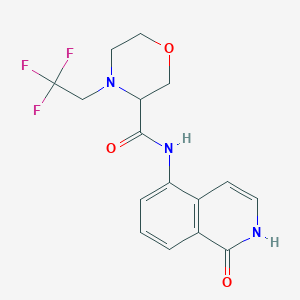
(2-methyl-3-pyridin-2-ylphenyl)-(4-pyrrolidin-3-ylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methyl-3-pyridin-2-ylphenyl)-(4-pyrrolidin-3-ylpiperidin-1-yl)methanone is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a pyrrolidine ring, and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-3-pyridin-2-ylphenyl)-(4-pyrrolidin-3-ylpiperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrrolidine intermediates, which are then coupled with the piperidine ring under specific reaction conditions. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(2-methyl-3-pyridin-2-ylphenyl)-(4-pyrrolidin-3-ylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (2-methyl-3-pyridin-2-ylphenyl)-(4-pyrrolidin-3-ylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may interact with specific proteins or enzymes, providing insights into their functions and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of certain biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
作用机制
The mechanism of action of (2-methyl-3-pyridin-2-ylphenyl)-(4-pyrrolidin-3-ylpiperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, inducing conformational changes that alter their activity. This interaction can modulate various biological pathways, leading to the desired therapeutic or chemical effects.
相似化合物的比较
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Vanillin-functionalized compounds: Used in preventing bacterial adhesion in water conduction systems.
Uniqueness
(2-methyl-3-pyridin-2-ylphenyl)-(4-pyrrolidin-3-ylpiperidin-1-yl)methanone is unique due to its combination of pyridine, pyrrolidine, and piperidine rings. This structure provides it with distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
IUPAC Name |
(2-methyl-3-pyridin-2-ylphenyl)-(4-pyrrolidin-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-16-19(21-7-2-3-11-24-21)5-4-6-20(16)22(26)25-13-9-17(10-14-25)18-8-12-23-15-18/h2-7,11,17-18,23H,8-10,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKUZSLNOBCUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)N2CCC(CC2)C3CCNC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[6-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-6-azaspiro[2.5]octan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7450526.png)
![N-{2-[(4-cyclopropylphenyl)carbamoyl]ethyl}prop-2-enamide](/img/structure/B7450530.png)
![N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide](/img/structure/B7450534.png)

![N-[1-[1-(1-methylpyrazole-3-carbonyl)piperidin-4-yl]ethyl]quinoline-7-carboxamide](/img/structure/B7450549.png)
![N-[(1H-indol-4-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450553.png)
![N-ethyl-N-{2-[3-(hydroxymethyl)-3-(propan-2-yl)piperidin-1-yl]-2-oxoethyl}prop-2-enamide](/img/structure/B7450558.png)

![1-(prop-2-enoyl)-N-[2-(thiophen-2-yl)propan-2-yl]piperidine-4-carboxamide](/img/structure/B7450575.png)
![2-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-N-(2-propan-2-yloxan-3-yl)pyrimidine-2,4-diamine](/img/structure/B7450586.png)
![tert-butyl 3-{[2-(N-methylprop-2-enamido)acetamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B7450605.png)
![2-[(2-Spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,3'-piperidine]-1'-ylacetyl)amino]acetic acid](/img/structure/B7450632.png)
![1'-[1-(Prop-2-enoyl)piperidine-4-carbonyl]-3,4-dihydrospiro[1-benzopyran-2,3'-piperidin]-4-one](/img/structure/B7450648.png)
![N-(2-{[(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450656.png)
